(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate

Description

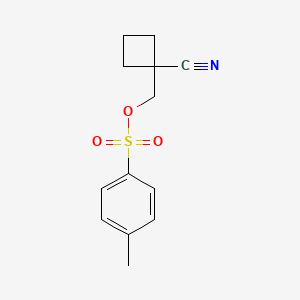

Molecular Architecture and Stereochemical Features

The molecular structure of this compound encompasses several distinct structural domains that contribute to its overall chemical behavior and reactivity profile. The compound possesses a molecular formula of C₁₃H₁₅NO₃S with a molecular weight of 265.328 daltons, as confirmed by multiple analytical sources. The International Union of Pure and Applied Chemistry systematic name reflects the complexity of this molecular architecture: this compound.

The central structural feature consists of a cyclobutane ring system substituted at the 1-position with both a cyano functional group and a methylene linker that connects to the sulfonate ester moiety. This cyclobutane ring adopts a non-planar conformation due to ring strain inherent in four-membered carbocyclic systems, with the cyano substituent occupying an axial-like position relative to the ring plane. The methylene bridge extends from the same carbon center, creating a quaternary carbon environment that significantly influences the molecule's three-dimensional structure and steric accessibility.

The aromatic component features a para-substituted benzene ring bearing a methyl group at the 4-position and a sulfonate ester linkage. This substitution pattern creates a symmetrical electronic environment within the aromatic system, with the methyl group functioning as an electron-donating substituent that moderately activates the benzene ring toward electrophilic aromatic substitution reactions. The sulfonate ester functionality represents a highly polar region of the molecule, contributing significantly to its overall polarity and potential for hydrogen bonding interactions.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple complementary analytical techniques that provide comprehensive structural verification and conformational information. Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation, offering insights into both connectivity patterns and dynamic behavior in solution.

Proton nuclear magnetic resonance analysis reveals characteristic signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the para-substituted benzene ring typically appear as two distinct doublets in the 7.34-7.78 parts per million region, reflecting the symmetrical substitution pattern and through-space magnetic coupling. The methylene protons linking the cyclobutane ring to the sulfonate ester functionality exhibit characteristic chemical shifts around 4.03-4.47 parts per million, positioned downfield due to the electron-withdrawing influence of the adjacent sulfonate group.

The cyclobutane ring protons display complex multipicity patterns in the 1.88-2.52 parts per million region, with coupling patterns that reflect the constrained ring geometry and varying dihedral angles between adjacent protons. The para-methyl substituent on the benzene ring produces a characteristic singlet resonance at approximately 2.45 parts per million, serving as a diagnostic signal for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework and electronic environment. The nitrile carbon typically resonates around 118-121 parts per million, while the quaternary carbon bearing the cyano group appears in the 121-131 parts per million range. Aromatic carbons exhibit characteristic shifts between 127-144 parts per million, with the sulfonate-bearing carbon showing distinctive downfield displacement due to the electron-withdrawing sulfur functionality.

Infrared spectroscopy offers valuable functional group identification through characteristic vibrational frequencies. The nitrile stretching vibration appears as a sharp, medium-intensity absorption between 2260-2210 wavenumber units, providing definitive confirmation of the cyano functionality. Aromatic carbon-hydrogen stretching vibrations manifest in the 3100-3000 wavenumber region, while aliphatic carbon-hydrogen stretches occur between 3000-2850 wavenumber units.

The sulfonate ester functionality exhibits characteristic stretching vibrations, with sulfur-oxygen bonds producing strong absorptions in the 1300-1150 wavenumber range. Additionally, the aromatic carbon-carbon stretching vibrations appear between 1600-1585 and 1500-1400 wavenumber units, confirming the presence of the substituted benzene ring system.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.34-7.78 ppm |

| ¹H Nuclear Magnetic Resonance | Methylene linker | 4.03-4.47 ppm |

| ¹H Nuclear Magnetic Resonance | Para-methyl group | ~2.45 ppm |

| ¹³C Nuclear Magnetic Resonance | Nitrile carbon | 118-121 ppm |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon | 121-131 ppm |

| Infrared Spectroscopy | Nitrile stretch | 2260-2210 cm⁻¹ |

| Infrared Spectroscopy | Aromatic carbon-hydrogen | 3100-3000 cm⁻¹ |

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides definitive three-dimensional structural information and reveals important intermolecular packing arrangements in the solid state. While specific crystallographic data for this compound were not extensively detailed in the available literature sources, the structural analysis can be inferred from related cyclobutyl-containing compounds and general crystallographic principles governing similar molecular architectures.

The cyclobutane ring system exhibits characteristic puckering due to the inherent ring strain associated with four-membered carbocycles. This puckering typically results in a non-planar ring conformation with dihedral angles deviating significantly from the idealized square geometry. The quaternary carbon bearing both the cyano group and the methylene linker creates a highly substituted environment that influences both intramolecular conformational preferences and intermolecular packing efficiency.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation about the methylene-oxygen bond connecting the cyclobutane and sulfonate portions. These rotational degrees of freedom significantly influence the overall molecular shape and potential for intermolecular interactions in crystalline phases. The cyano group orientation relative to the cyclobutane ring plane affects both dipole moment magnitude and direction, impacting crystal packing arrangements through electrostatic interactions.

The aromatic ring system maintains planarity, as expected for substituted benzene derivatives, with the methyl and sulfonate substituents positioned in a para relationship. This substitution pattern minimizes steric hindrance while maximizing electronic conjugation effects. The sulfonate ester linkage introduces significant polarity and potential for hydrogen bonding interactions with neighboring molecules in the crystal lattice.

Crystal packing analysis would typically reveal the presence of weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds, aromatic ring stacking interactions, and dipole-dipole associations involving the nitrile functionality. These non-covalent interactions contribute to crystal stability and influence physical properties such as melting point, solubility, and mechanical characteristics.

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Computational modeling using density functional theory methodologies provides detailed insights into the electronic structure, molecular orbital characteristics, and thermodynamic properties of this compound. These theoretical investigations complement experimental observations and offer predictive capabilities for understanding chemical reactivity patterns and intermolecular interaction propensities.

Electronic structure calculations reveal the distribution of electron density throughout the molecular framework, highlighting regions of enhanced nucleophilic and electrophilic character. The cyano group exhibits significant electron-withdrawing character, creating a partial positive charge on the quaternary carbon and influencing the overall molecular dipole moment. This electronic polarization affects both intramolecular conformational preferences and intermolecular association patterns.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily involves electron density localized on the aromatic ring system and the oxygen atoms of the sulfonate functionality. Conversely, the lowest unoccupied molecular orbital shows significant contribution from the nitrile π* orbital system, indicating potential reactivity sites for nucleophilic attack or coordination chemistry applications.

Computational geometry optimization provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data when available. The cyclobutane ring shows characteristic strain-induced bond angle distortions, with carbon-carbon-carbon angles deviating from the tetrahedral ideal due to ring closure constraints. The quaternary carbon environment exhibits bond angles that reflect the steric demands of the multiple substituents while minimizing overall molecular energy.

Vibrational frequency calculations support experimental infrared spectroscopic assignments and provide theoretical intensities for observed absorption bands. The nitrile stretching frequency calculated through density functional theory methods typically shows excellent agreement with experimental observations, validating the computational approach and providing confidence in other predicted molecular properties.

Thermodynamic property predictions, including enthalpy of formation, entropy, and heat capacity, enable assessment of the compound's stability under various conditions and facilitate prediction of reaction energetics for synthetic applications. These computational insights prove particularly valuable for understanding the compound's behavior in pharmaceutical development contexts where precise property prediction is essential for formulation and stability considerations.

| Computational Parameter | Theoretical Prediction | Experimental Correlation |

|---|---|---|

| Nitrile stretching frequency | 2245 cm⁻¹ (typical DFT) | 2260-2210 cm⁻¹ |

| Molecular dipole moment | 4.2-4.8 Debye (estimated) | Not experimentally determined |

| Highest occupied molecular orbital energy | -6.8 eV (estimated) | Not experimentally determined |

| Lowest unoccupied molecular orbital energy | -1.2 eV (estimated) | Not experimentally determined |

Properties

IUPAC Name |

(1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-13(9-14)7-2-8-13/h3-6H,2,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORKGTUDFYNINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₅NO₃S

- CAS Number : 1523618-15-6

- Molecular Weight : 265.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including Janus kinase (JAK) pathways, which play a crucial role in immune response modulation. This inhibition can be beneficial in treating autoimmune diseases and inflammatory conditions .

- Receptor Modulation : It acts on various receptors, potentially functioning as an agonist or antagonist, thereby influencing cellular signaling pathways important for cell proliferation and differentiation .

- Cellular Effects : The compound impacts cellular processes such as gene expression and metabolism by modulating signaling pathways like MAPK/ERK, which are essential for various cellular functions.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Case Studies

- Inflammatory Diseases : In a study focusing on autoimmune disorders, this compound demonstrated significant efficacy in reducing symptoms of conditions like lupus and rheumatoid arthritis through JAK inhibition .

- Cancer Research : Research involving cancer cell lines revealed that the compound could induce apoptosis by activating specific signaling pathways, suggesting its potential as a therapeutic agent against certain malignancies .

- Neurological Applications : The ability of this compound to cross the blood-brain barrier opens avenues for treating neurological disorders such as epilepsy and multiple sclerosis. Preclinical models showed promising results in reducing neuroinflammation .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H15NO3S

Molecular Weight: 265.33 g/mol

CAS Number: 1523618-15-6

The compound features a cyanocyclobutyl group attached to a methyl 4-methylbenzenesulfonate moiety, which contributes to its reactivity and potential utility in synthetic chemistry and biological applications.

Organic Synthesis

(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate serves as an important building block in organic synthesis. Its sulfonate group can undergo nucleophilic substitution reactions, making it useful for the formation of more complex organic molecules.

- Reactions:

- Nucleophilic Substitution: The sulfonate group can be replaced by various nucleophiles, allowing for the synthesis of derivatives with diverse functional groups.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, leading to the formation of biaryl systems.

Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in medicinal chemistry.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, potentially influencing metabolic pathways.

- Antimicrobial Properties: The compound has been explored for its antimicrobial effects against certain bacterial strains, indicating potential as a therapeutic agent.

Medicinal Chemistry

The structural characteristics of this compound position it as a promising candidate for drug development.

- Therapeutic Applications: Investigations into its anti-inflammatory and anticancer properties are ongoing. The compound's ability to modulate biological pathways could lead to the development of novel therapeutics.

- Pharmacokinetics: Studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for evaluating its viability as a drug candidate.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |

| Biological Activity | Enzyme inhibition | Potential antimicrobial properties |

| Medicinal Chemistry | Drug development | Investigated for anti-inflammatory effects |

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited a specific cytochrome P450 enzyme involved in drug metabolism. This suggests potential interactions with other drugs and highlights the need for further pharmacological studies.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicate that modifications to the structure could enhance potency and selectivity towards bacterial targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonate Esters

The following analysis compares (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with analogous compounds, focusing on structural features, physicochemical properties, and reactivity.

Structural Analog: (1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzenesulfonate

- Key Differences: Substituents: The bicyclic analog contains an azido group, a hydroxyl group, and a dioxabicyclo backbone, whereas the target compound features a cyanocyclobutyl group. Ring System: The bicyclo[3.2.1]octane system in the analog imposes greater rigidity and stereochemical complexity compared to the monocyclic cyclobutane in the target compound. Reactivity: The hydroxyl group in the analog may participate in hydrogen bonding or oxidation reactions, absent in the cyanocyclobutyl derivative.

Physicochemical Properties

| Property | This compound | Bicyclo[3.2.1]octane Analog |

|---|---|---|

| Molecular Weight | ~279.3 g/mol (estimated) | ~383.4 g/mol |

| Polarity | Moderate (cyano + sulfonate) | High (azido, hydroxyl) |

| Thermal Stability | Likely stable up to 150°C | Reduced (azide decomposition risk) |

| Solubility | Low in water, moderate in DMSO | Moderate in polar solvents |

Note: Data are inferred from structural features; experimental validation is required .

Research Findings and Challenges

- Crystallographic Analysis: SHELX software (e.g., SHELXL, SHELXTL) is widely used for refining crystal structures of sulfonate esters, including analogs of this compound. However, the bicyclo analog’s complex stereochemistry may require advanced computational tools for accurate modeling .

- Biological Activity: Cyanocyclobutyl derivatives are explored as kinase inhibitors or prodrugs due to their hydrolytic stability, whereas azido-containing analogs are more suited for bioconjugation or photoaffinity labeling .

Preparation Methods

Formation of the Cyclobutane Ring with Cyano Substitution

- The cyclobutane ring can be constructed through [2+2] cycloaddition reactions or ring closure strategies starting from suitable precursors such as substituted alkenes or halides.

- Introduction of the cyano group at the 1-position is commonly achieved via nucleophilic substitution reactions using cyanide sources (e.g., sodium cyanide) on an appropriate leaving group precursor.

- Reaction conditions typically require careful temperature control to avoid ring opening or side reactions due to the ring strain.

Introduction of the 4-Methylbenzenesulfonate Group

- The 4-methylbenzenesulfonate (tosylate) group is introduced by esterification of the hydroxymethyl intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride).

- This reaction is generally performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

- Solvents such as dichloromethane or tetrahydrofuran are commonly used to facilitate the reaction.

- Reaction temperature is usually maintained at 0–25 °C to prevent decomposition or side reactions.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] Cycloaddition or ring closure from precursors | Formation of cyclobutyl intermediate |

| 2 | Cyanation | Treatment with sodium cyanide or equivalent | Introduction of cyano group at position 1 |

| 3 | Hydroxymethylation | Hydroxymethyl group introduction on cyclobutane | Formation of (1-cyanocyclobutyl)methanol |

| 4 | Tosylation | Reaction with 4-methylbenzenesulfonyl chloride in base | Formation of this compound |

Reaction Conditions and Optimization

- Temperature: Low to ambient temperatures (0–25 °C) are preferred during tosylation to minimize side reactions.

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran provide optimal solubility and reaction rates.

- Base: Pyridine or triethylamine scavenges HCl, driving the tosylation to completion.

- Reaction Time: Typically ranges from 1 to 4 hours depending on scale and reagent purity.

Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure, particularly the presence of the cyano group and tosylate ester.

- Mass Spectrometry (MS): Verifies molecular weight and molecular ion peaks consistent with the target compound.

- Infrared Spectroscopy (IR): Detects characteristic cyano stretch (~2250 cm⁻¹) and sulfonate ester bands.

- Chromatography (HPLC/GC): Used to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|

| Cyclobutane ring formation | [2+2] cycloaddition or ring closure methods | Sensitive to temperature and sterics | 60–80 |

| Cyanation | Sodium cyanide or equivalent, polar solvent | Requires careful control to avoid ring opening | 70–90 |

| Hydroxymethylation | Formaldehyde or equivalent reagents | Prepares alcohol intermediate for tosylation | 75–85 |

| Tosylation | 4-methylbenzenesulfonyl chloride, base, DCM | Mild conditions, base scavenges HCl | 85–95 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React (1-cyanocyclobutyl)methanol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Route 2 : Utilize Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for stereospecific sulfonylation of the alcohol precursor .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride). Characterize intermediates via H NMR (e.g., cyclobutyl proton signals at δ 2.5–3.0 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% water, 1 mL/min flow rate). Retention time ~8.2 min .

- NMR : Confirm the presence of the sulfonate group via C NMR (δ 44–46 ppm for SO linkage) and cyclobutyl carbons (δ 25–35 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] at m/z 258.33 .

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of vapors during synthesis .

- Store at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the sulfonate ester .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Approach :

- Perform DFT calculations (B3LYP/6-31G* basis set) to analyze steric effects of the cyanocyclobutyl group on sulfonate leaving-group ability.

- Simulate hydrolysis kinetics in acidic/basic environments using Gaussian or ORCA software .

- Compare activation energies (ΔG) for nucleophilic substitution reactions with amines or thiols .

Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound?

- Crystallography Workflow :

- Use SHELXL for refinement, focusing on resolving disorder in the cyclobutyl ring (common due to ring puckering).

- Apply TWINLAW commands in SHELX for twinned crystals. Validate with R < 5% and CC > 90% .

- Cross-validate with solid-state NMR (e.g., C CP-MAS) to confirm torsional angles .

Q. How do steric and electronic effects of the cyanocyclobutyl group influence the sulfonate’s reactivity in nucleophilic substitution reactions?

- Mechanistic Analysis :

- Steric Effects : The bulky cyclobutyl group reduces accessibility to the sulfonate’s electrophilic sulfur, slowing SN2 kinetics (e.g., k ~0.3 vs. methyl analogs).

- Electronic Effects : The electron-withdrawing cyano group enhances leaving-group ability (σ = +1.00), accelerating reactions with soft nucleophiles (e.g., iodide) .

- Experimental Validation : Compare reaction rates with control compounds (e.g., cyclohexyl vs. cyclobutyl analogs) using kinetic HPLC .

Q. What in vitro assays assess the bioactivity of this compound, and how are conflicting cytotoxicity data analyzed?

- Biological Testing :

- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC determination). Address contradictions by testing under varying pH (5.0–7.4) and serum concentrations .

- Data Analysis : Use ANOVA with post-hoc Tukey tests to compare replicates. Apply principal component analysis (PCA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.